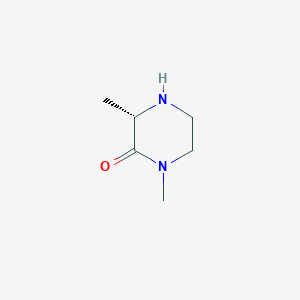

(S)-1,3-Dimethyl-piperazin-2-one

Description

Contextual Significance of Piperazinone Scaffolds in Organic Chemistry

Piperazine (B1678402) and its derivatives, including the piperazinone scaffold, are foundational structures in the realm of organic and medicinal chemistry. nih.govthieme-connect.com These six-membered nitrogen-containing heterocycles are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. nih.gov The piperazine ring's conformational flexibility and the basicity of its nitrogen atoms allow for diverse chemical modifications, making it a versatile building block in drug discovery and development. nih.govnih.gov

The incorporation of a ketone functional group to form a piperazinone introduces additional chemical reactivity and potential for hydrogen bonding, further expanding its utility. Piperazinone-based compounds have been investigated for a wide array of pharmacological activities. nih.gov The inherent properties of the piperazine scaffold, such as good water solubility and the capacity to be readily functionalized, contribute to its widespread use in the synthesis of complex molecules. nih.govwikipedia.org

The Role of Chirality in Nitrogen Heterocycles for Stereoselective Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in stereoselective synthesis, particularly for nitrogen heterocycles which are prevalent in pharmaceuticals and biologically active natural products. sioc-journal.cnorganic-chemistry.org The specific three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its biological activity. mdpi.com Therefore, the ability to synthesize a specific stereoisomer of a nitrogen heterocycle is of paramount importance. mdpi.com

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, which can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. sioc-journal.cnorganic-chemistry.orgorganic-chemistry.org The development of new methods for the controlled construction of nitrogen heterocycles with specific stereochemistry is an ongoing area of research. organic-chemistry.org The presence of stereocenters, such as the chiral carbon at the 3-position in (S)-1,3-Dimethyl-piperazin-2-one, is a key feature that dictates its interaction with other chiral molecules, a critical factor in its research applications.

Research Trajectories and Academic Focus on this compound

Research concerning this compound is primarily situated within the broader context of developing novel synthetic methodologies and exploring the potential of chiral building blocks. The academic focus on this compound stems from its utility as a chiral scaffold for the synthesis of more complex molecules. Its specific stereochemistry makes it a valuable starting material or intermediate in asymmetric synthesis.

The synthesis of this compound itself, and its derivatives, often involves stereoselective reactions designed to control the configuration at the chiral center. Research in this area contributes to the growing toolbox of synthetic organic chemists, enabling the construction of enantiomerically pure compounds. The investigation of its chemical properties and reactivity informs its application in the design and synthesis of new chemical entities with potential applications in various fields of chemical research.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1240300-34-8 (for the (S)-stereoisomer) |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol synblock.com |

| IUPAC Name | (3S)-1,3-Dimethylpiperazin-2-one |

| Canonical SMILES | CC1C(=O)N(CCN1)C |

| InChI Key | YQJJLFIFLZHBSB-SNVBAGLBSA-N |

Properties

IUPAC Name |

(3S)-1,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJJLFIFLZHBSB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(CCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302018 | |

| Record name | (3S)-1,3-Dimethyl-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240300-34-8 | |

| Record name | (3S)-1,3-Dimethyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240300-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1,3-Dimethyl-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 1,3 Dimethyl Piperazin 2 One and Its Chiral Derivatives

Established Reaction Pathways for Piperazinone Ring Formation

The construction of the piperazinone core can be achieved through several established synthetic routes. These methods often involve the formation of key carbon-nitrogen bonds to assemble the heterocyclic ring.

Cyclization Reactions (e.g., from diaminoalkane precursors)

A primary and straightforward approach to piperazinone synthesis involves the cyclization of appropriately substituted diaminoalkane precursors. researchgate.net This strategy is effective for creating both simple and complex piperazinone structures. The synthesis of piperazines and their derivatives is often accomplished through the construction of the ring from linear diamine precursors. mdpi.comnih.gov

One common method involves the reaction of a primary amine with a suitable electrophile to form a linear intermediate, which then undergoes an intramolecular cyclization to yield the piperazinone ring. For instance, the reaction of N-substituted diamines with reagents like α-halo esters can lead to the formation of 3-substituted piperazin-2-ones. researchgate.net The process is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbon, followed by a subsequent intramolecular amidation to close the ring. The specific substituents on the diamine and the electrophile determine the final substitution pattern of the piperazinone product.

Ring Transformations of Related Heterocycles (e.g., diketopiperazines, 2-ketopiperazines)

Another established route to piperazin-2-ones involves the transformation of related heterocyclic systems, such as diketopiperazines or 2-ketopiperazines. researchgate.net Diketopiperazines, which contain two amide functionalities, can be selectively reduced to afford 2-ketopiperazines. This transformation provides a versatile entry point to the piperazin-2-one (B30754) scaffold, allowing for the introduction of various substituents.

Furthermore, ring expansion reactions of smaller heterocyclic rings have been explored. For example, a method for the synthesis of N-oxy-2,5-diketopiperazines involves the ring expansion of tetramic acids (pyrrolidine-2,4-diones). nih.gov This approach allows for the late-stage introduction of the N-O bond, which can be advantageous when dealing with sensitive functionalities. nih.gov

Asymmetric Synthetic Strategies

The demand for enantiomerically pure piperazin-2-one derivatives has driven the development of sophisticated asymmetric synthetic methodologies. These strategies aim to control the stereochemistry at the chiral centers of the piperazinone ring, which is crucial for their biological activity.

Catalytic Asymmetric Allylic Alkylation for Enantioenriched Piperazin-2-ones

A significant advancement in the synthesis of chiral piperazin-2-ones is the use of catalytic asymmetric allylic alkylation (AAA). This powerful method allows for the enantioselective formation of α-secondary and α-tertiary piperazin-2-ones. nih.govnih.govcaltech.edu The reaction typically involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edu

In this process, a palladium catalyst, in conjunction with a chiral ligand, facilitates the reaction between a piperazin-2-one substrate and an allylic electrophile. The choice of the chiral ligand is critical for achieving high levels of enantioselectivity. This methodology has been successfully applied to the synthesis of a variety of enantioenriched piperazin-2-ones with good to excellent yields and enantioselectivities. nih.govcaltech.edu A notable feature of this approach is its ability to generate sterically hindered α-tertiary piperazin-2-ones, which are challenging to access through other methods. nih.gov

Table 1: Examples of Catalytic Asymmetric Allylic Alkylation for Piperazin-2-one Synthesis

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| N-Benzoyl-N'-benzyl-piperazin-2-one | [Pd2(pmdba)3]/PHOX ligand | α-Allyl-N-benzoyl-N'-benzyl-piperazin-2-one | 89 | 98 | thieme-connect.com |

| N-Benzoyl-N'-benzyl-piperazin-2-one | [Pd2(pmdba)3]/PHOX ligand | α-Phenylallyl-N-benzoyl-N'-benzyl-piperazin-2-one | 86 | 94 | thieme-connect.com |

Note: This table is a representation of typical results and may not reflect the full scope of the cited literature.

Palladium-Catalyzed Asymmetric Carboamination Reactions for Substituted Piperazines

Palladium-catalyzed asymmetric carboamination reactions have emerged as a versatile tool for the synthesis of substituted piperazines, which can be precursors to piperazin-2-ones. nih.govnih.gov This strategy involves the intramolecular cyclization of an amino-alkene substrate in the presence of a palladium catalyst and an aryl or vinyl halide. The reaction proceeds through a syn-aminopalladation of the alkene, followed by reductive elimination to form the piperazine (B1678402) ring. nih.gov

The stereochemical outcome of the reaction can be controlled by the choice of catalyst and reaction conditions, leading to the formation of highly enantioenriched cis-2,6-disubstituted piperazines. nih.govnih.gov This method offers a modular approach to piperazine synthesis, allowing for the incorporation of diverse substituents at various positions of the ring. nih.gov The resulting substituted piperazines can then be further functionalized or oxidized to the corresponding piperazin-2-ones.

Multi-Component and Cascade Reactions Leading to Chiral Piperazinones (e.g., Knoevenagel/Epoxidation/Cyclization Sequences)

Multi-component reactions (MCRs) and cascade sequences offer an efficient and atom-economical approach to the synthesis of complex molecules like chiral piperazinones from simple starting materials in a single pot. beilstein-journals.orgnih.gov A notable example is a one-pot sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). researchgate.netresearchgate.net

This strategy commences with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, such as (phenylsulfonyl)acetonitrile. researchgate.net The resulting α,β-unsaturated nitrile then undergoes an asymmetric epoxidation, often catalyzed by a chiral organocatalyst. The final step is a domino ring-opening cyclization where a 1,2-diamine attacks the epoxide, leading to the formation of the 3-substituted piperazin-2-one with high enantiomeric excess. researchgate.net This approach has been successfully applied to the synthesis of a range of 3-aryl and 3-alkyl piperazin-2-ones. researchgate.netresearchgate.net

Another example of a multi-component approach is the disrupted Ugi reaction, which can be employed to synthesize chiral piperazinones from an amino acid, an isocyanide, and an aziridine (B145994) aldehyde dimer. mdpi.com The stereochemistry of the final product is influenced by the chirality of the starting amino acid. mdpi.com

Application of Chiral Auxiliaries in Piperazinone Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org This strategy has been successfully applied to the synthesis of chiral piperazinones.

One notable approach involves the use of chiral auxiliaries derived from amino acids, such as (R)-(–)-phenylglycinol. nih.gov In a reported synthesis, (R)-(–)-phenylglycinol was condensed with N-Boc glycine. Following a series of steps including reduction, protection, and cyclization, a 2-oxopiperazine intermediate was formed. Diastereoselective methylation of this intermediate proceeded with high diastereoselectivity (de >90%) to yield the desired 2-oxopiperazine, which can be further processed to obtain the target chiral piperazinone. nih.gov

Another example is the use of Ellman's auxiliary in the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. This method involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol and bearing the chiral auxiliary. nih.gov

Sulfur-based chiral auxiliaries, such as 4(R)-phenylthiazolidinethione, have also proven effective. For instance, modafinic acid was attached to this auxiliary, allowing for the chromatographic separation of the resulting diastereomers. Subsequent treatment with ammonium (B1175870) hydroxide (B78521) yielded the optically pure enantiomers of modafinil (B37608) in high yield, with the chiral auxiliary being recoverable. scielo.org.mxresearchgate.net

The following table summarizes the application of various chiral auxiliaries in the synthesis of chiral piperazinone derivatives:

| Chiral Auxiliary | Application | Key Features |

| (R)-(–)-Phenylglycinol | Asymmetric synthesis of (R)-(+)-2-methylpiperazine | Diastereoselective methylation with >90% de. nih.gov |

| Ellman's Auxiliary | Synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines | Diastereoselective nucleophilic addition. nih.gov |

| 4(R)-Phenylthiazolidinethione | Resolution of modafinil | Separation of diastereomers and recovery of the auxiliary. scielo.org.mx |

| Oxazolidinones | Stereoselective aldol (B89426) reactions | Establishes two contiguous stereocenters simultaneously. wikipedia.orgresearchgate.net |

Enantioselective Hydrogenation of Unsaturated Precursors

Enantioselective hydrogenation is a powerful technique for establishing stereocenters. In the context of piperazinone synthesis, this method is applied to unsaturated precursors like pyrazin-2-ols and tetrahydropyrazinones.

A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides efficient access to chiral disubstituted piperazin-2-ones with high yields and excellent enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org This reaction proceeds through a dynamic kinetic resolution process involving the asymmetric hydrogenation of two imine tautomers. dicp.ac.cn The reaction conditions, including the choice of solvent and additives, can significantly influence the enantioselectivity. dicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has also been developed for the synthesis of a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, with enantiomeric excesses up to 96%. acs.orgresearchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives has been achieved with up to 96% ee. rsc.org

The table below highlights key findings in the enantioselective hydrogenation for chiral piperazinone synthesis:

| Catalyst System | Unsaturated Precursor | Key Findings |

| Palladium-based | Pyrazin-2-ols | Up to 90% ee, high yields. dicp.ac.cnrsc.org |

| Iridium-based | Activated Pyrazines | Up to 96% ee for various substituted piperazines. acs.orgresearchgate.net |

| Rhodium-ArcPhos | Cyclic dehydroamino acid derivatives | Up to 96% ee. rsc.org |

| Iridium-based | Quinoxalines | Both enantiomers can be selectively obtained by adjusting the solvent. nih.govrsc.org |

Stereocontrol and Diastereoselectivity in Synthetic Routes

Controlling the relative and absolute stereochemistry during the synthesis of piperazinones is crucial for obtaining specific isomers with desired biological activities. Diastereoselective cyclization and stereoselective formation of specific isomers are key strategies employed to achieve this control.

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions are instrumental in constructing the piperazine ring with a defined stereochemistry. One approach involves a manganese-mediated reductive cyclization of imines, which yields trans-aryl-substituted piperazines. nih.gov Another method utilizes a palladium-catalyzed intramolecular hydroamination reaction of an aminoalkene derived from a homochiral cyclic sulfamidate, leading to the formation of trans-2,6-disubstituted piperazines. rsc.org

Furthermore, a one-pot, three-component reaction involving the SN2-type ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, produces highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.orgfigshare.com The synthesis of cis-2,6-disubstituted N-aryl piperazines has also been achieved through a cyclization process where the transition state geometry favors the formation of the cis isomer. rsc.org

The following table summarizes different diastereoselective cyclization methods for piperazinone synthesis:

| Reaction Type | Key Features | Resulting Stereochemistry |

| Manganese-mediated reductive cyclization | Utilizes Brønsted acid and manganese(0). nih.gov | trans-Aryl-substituted piperazines. |

| Palladium-catalyzed hydroamination | Employs an aminoalkene from a homochiral cyclic sulfamidate. rsc.org | trans-2,6-Disubstituted piperazines. |

| One-pot three-component reaction | Ring-opening of N-activated aziridines and Pd-catalyzed annulation. acs.orgfigshare.com | Highly substituted piperazines with >99% de and ee. |

| Base-promoted cyclization | Cyclization of olefin isomers. rsc.org | trans-piperazines. |

| Mn(OAc)3 mediated radical cyclization | Reaction of diacyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov | Piperazine-containing dihydrofurans. |

Stereoselective Formation of Specific Isomers

The selective formation of specific isomers is often achieved by carefully controlling reaction conditions or by employing stereodirecting groups. For instance, in the hydrogenation of substituted (Z,Z)-(benzylidene)piperazine-2,5-diones, the cis isomer is formed as the major product. anu.edu.auchemrxiv.org

A photocatalyzed epimerization of morpholines and piperazines provides a method for converting more easily synthesized but less stable stereoisomers into their more stable counterparts. nih.gov This process, which can be mediated by a thiyl radical or proceed through a radical chain mechanism for N,N'-dialkyl piperazines, allows for the stereochemical editing of the heterocyclic core. nih.gov

The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones is another powerful method for synthesizing highly enantioenriched tertiary piperazin-2-ones. nih.gov This reaction allows for the introduction of a chiral tertiary center with high enantioselectivity.

The table below outlines methods for the stereoselective formation of specific piperazinone isomers:

| Method | Key Feature | Outcome |

| Hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones | Specific reaction conditions. anu.edu.auchemrxiv.org | Predominantly cis isomer. |

| Photocatalyzed epimerization | Reversible hydrogen atom transfer. nih.gov | Conversion to more stable stereoisomers. |

| Asymmetric allylic alkylation | Palladium-catalyzed decarboxylation. nih.gov | Highly enantioenriched tertiary piperazin-2-ones. |

Modern Synthetic Techniques (e.g., Flow Chemistry, Microwave-Assisted Synthesis)

Modern synthetic techniques like flow chemistry and microwave-assisted synthesis offer significant advantages in terms of reaction efficiency, scalability, and safety, and have been applied to the synthesis of piperazinones and related heterocycles.

Flow Chemistry:

Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters and can lead to improved yields and selectivities. acs.org This technique has been used for the synthesis of the aryl piperazine drug flibanserin (B1672775) through a four-step continuous-flow sequence. researchgate.net The synthesis of other piperazine-containing drugs, such as Ribociclib, has also been optimized for flow chemistry. mdpi.com The use of flow reactors can enable reactions to be performed at higher temperatures and pressures than in traditional batch processes, often leading to significantly shorter reaction times. acs.orgnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours or days to just minutes. thieme-connect.comresearchgate.net This technique has been successfully employed in the synthesis of various piperazinone derivatives. For example, the microwave-assisted synthesis of benzopiperazinones on a soluble polymer support has been reported, where all reaction steps were completed within minutes. thieme-connect.com Microwave irradiation has also been used for the solvent-free synthesis of 2,5-piperazinediones from N-Boc dipeptide esters, providing an environmentally friendly and efficient method. researchgate.net Additionally, microwave-assisted synthesis has been shown to improve yields in the preparation of coumarin-based triazinyl piperazines. nih.gov

The following table compares the application of flow chemistry and microwave-assisted synthesis in piperazinone synthesis:

| Technique | Advantages | Examples |

| Flow Chemistry | Precise control, scalability, improved safety, shorter reaction times. acs.orgnih.gov | Synthesis of flibanserin and Ribociclib. researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, solvent-free conditions. thieme-connect.comresearchgate.netnih.gov | Synthesis of benzopiperazinones, 2,5-piperazinediones, and coumarin-based piperazines. thieme-connect.comresearchgate.netnih.gov |

Chemical Reactivity and Mechanistic Investigations of S 1,3 Dimethyl Piperazin 2 One

Fundamental Reaction Pathways

The core reactivity of the (S)-1,3-Dimethyl-piperazin-2-one scaffold involves reactions characteristic of its lactam and tertiary amine functionalities.

The nitrogen and carbon atoms within the this compound ring can undergo oxidation under various conditions. The tertiary amine at the N4 position is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This is a common reaction for tertiary amines in heterocyclic systems. Furthermore, strong oxidizing agents can potentially target the carbon atoms of the ring, although this can often lead to ring-opening or degradation. For analogous piperazine-containing compounds, oxidation using reagents like hydrogen peroxide has been noted. smolecule.com The regioselectivity of oxidation can be influenced by the steric and electronic environment of the molecule. acs.org

Table 1: Potential Oxidation Reactions

| Reactant | Reagent | Potential Product(s) | Reaction Type |

| This compound | m-CPBA or H₂O₂ | This compound-4-oxide | N-Oxidation |

| This compound | Strong Oxidants | Ring-opened products | C-Oxidation |

The carbonyl group of the lactam moiety is a key site for reduction reactions. Treatment with powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or other complex metal hydrides, can reduce the amide bond. This transformation converts the piperazin-2-one (B30754) ring into a fully reduced piperazine (B1678402) ring. Specifically, the reduction of this compound would yield (S)-1,3-dimethylpiperazine. This reaction pathway is a fundamental method for converting cyclic amides to their corresponding cyclic amines, providing access to a different class of substituted piperazine derivatives. smolecule.com The general synthesis of piperazines can also be achieved through the reduction of pyrazines. wikipedia.org

Table 2: Lactam Reduction

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Lithium aluminum hydride | (S)-1,3-Dimethylpiperazine | Reduction |

The this compound structure can participate in nucleophilic substitution reactions in two principal ways. Firstly, the lone pair of electrons on the N4 nitrogen atom can act as a nucleophile, attacking various electrophilic centers. However, as a tertiary amine, its reactivity is somewhat sterically hindered compared to a primary or secondary amine.

Secondly, the electrophilic carbonyl carbon of the lactam is susceptible to attack by strong nucleophiles. This can lead to a ring-opening reaction, breaking the amide bond. The specific outcome depends on the nature of the nucleophile and the reaction conditions. The piperazine scaffold is frequently incorporated into larger molecules through nucleophilic substitution reactions, highlighting the importance of this pathway in the chemistry of related compounds. nih.govnih.govacs.org

Carbon-Carbon Bond-Forming Reactions

Creating new carbon-carbon bonds on the piperazin-2-one ring is a key strategy for building molecular complexity. While specific examples for this compound are not extensively documented, analogous reactions on related heterocyclic systems suggest potential pathways.

One plausible approach involves the deprotonation of the α-carbon to the carbonyl group (C3). Although this position is already substituted with a methyl group in the title compound, related piperazin-2-ones with a proton at C3 could be deprotonated with a strong base to form an enolate. This enolate intermediate can then react with carbon electrophiles (e.g., alkyl halides) in an alkylation reaction. Such C-C bond formations at the α-position of a nitrogen-containing ring are known for piperidine (B6355638) and oxindole (B195798) systems. researchgate.netmdpi.com

Furthermore, radical-mediated reactions offer another avenue for C-C bond formation. For instance, piperazine derivatives have been shown to undergo Mn(OAc)₃-mediated radical cyclizations with 1,3-dicarbonyl compounds to form new heterocyclic systems fused to the piperazine core. nih.gov These methods suggest that under the appropriate conditions, the this compound backbone could be functionalized through the formation of new carbon-carbon bonds. libretexts.org

Derivatization and Functionalization Strategies

The derivatization of the piperazin-2-one core is crucial for modifying its properties and synthesizing new chemical entities.

N-Alkylation and N-acylation are fundamental reactions for piperazine and its derivatives, typically occurring at a secondary amine nitrogen. researchgate.net In the case of this compound, both nitrogen atoms are tertiary and are therefore unreactive towards standard N-alkylation or N-acylation conditions.

However, these reactions are critically important for the synthesis of the title compound and its analogues. A precursor such as (S)-3-methylpiperazin-2-one, which contains a secondary amine at the N4 position, can be readily functionalized. The N4 nitrogen can act as a nucleophile, reacting with alkyl halides, triflates, or other alkylating agents to yield N-alkylated products. google.comresearchgate.net Similarly, reaction with acyl chlorides or anhydrides results in the formation of N-acylated derivatives. nih.gov These reactions are foundational in the synthesis of many piperazine-containing pharmaceuticals and fine chemicals. nih.gov

Table 3: Derivatization of a Piperazin-2-one Precursor

| Reactant | Reagent | Product | Reaction Type |

| (S)-3-Methylpiperazin-2-one | Alkyl Halide (R-X) | (S)-4-Alkyl-3-methylpiperazin-2-one | N-Alkylation |

| (S)-3-Methylpiperazin-2-one | Acyl Chloride (RCOCl) | (S)-4-Acyl-3-methylpiperazin-2-one | N-Acylation |

Formation of Schiff Bases and Related Compounds

The formation of Schiff bases, characterized by the imine or azomethine (-C=N-) functional group, is a fundamental reaction in organic chemistry. These compounds are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. In the context of piperazine derivatives, which contain secondary amine functionalities within their ring structure, direct formation of a simple Schiff base from the ring nitrogens is not typical. However, piperazine derivatives bearing a primary amine substituent, such as 1-(2-aminoethyl)piperazine (B7761512), readily undergo condensation with aldehydes to form Schiff bases. worldresearchlibrary.org

For cyclic ureas like this compound, the reactivity towards Schiff base formation would depend on the reaction conditions and the specific reagents used. While the amide nitrogen is generally less nucleophilic than a free amine, reactions can be facilitated. For instance, Schiff bases and their metal complexes derived from urea (B33335) have been synthesized and studied for their biological activities. researchgate.netasianpubs.org The synthesis often involves the condensation of a carbonyl compound, like salicylaldehyde, with urea or its derivatives. asianpubs.orgnih.gov A novel macrocyclic Schiff base has been synthesized from 1,3-bis(3-amino-phenyl)-urea and 1,3-bis(2-formylphenoxy)-2-propanol, demonstrating the utility of urea moieties in forming complex structures. sioc-journal.cn

The general mechanism for Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. In the case of piperazine derivatives with primary amine side chains, such as 2-(piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine, the reaction proceeds by condensation of the primary amine with the corresponding aldehyde. mdpi.comnih.gov

Advanced Mechanistic Studies

Transition metals play a pivotal role in mediating a variety of transformations involving piperazine and its derivatives. Palladium and titanium, in particular, have been employed to facilitate C-C and C-N bond formations.

Palladium-Mediated Reactions: Palladium catalysis is a versatile tool for the synthesis and functionalization of N-heterocycles. researchgate.net While Pd(0)/Pd(II) catalytic cycles are common, there is growing interest in the role of high-valent palladium, specifically Pd(IV) intermediates. ku.edu These intermediates are proposed in various transformations, including C-H activation and cross-coupling reactions. researchgate.netacs.org For instance, the reductive elimination from a Pd(IV) center to form new C-C or C-N bonds is often faster than competing pathways like β-hydride elimination, making it an attractive strategy for complex molecule synthesis. ku.edu

Mechanistic studies on the dichlorination of alkenes by bis-N-heterocyclic carbene palladium(IV) tetrachloride complexes suggest that the reaction proceeds through a pentacoordinated Pd(IV)-intermediate, LPd(IV)Cl3+, which acts as a Cl+ transfer agent. acs.orgnih.gov This highlights the electrophilic nature of such Pd(IV) species. While direct studies on this compound are not available, it is plausible that related piperazinones could undergo palladium-catalyzed functionalization through mechanisms involving Pd(IV) intermediates, particularly in C-H activation contexts. acs.org

Titanium-Mediated Reactions: Titanium-mediated reactions offer a powerful method for the synthesis of substituted piperazines through C-C bond formation. figshare.comacs.org An efficient methodology involves the reaction of tridentate monoanionic ligands with Ti(NMe2)4, which leads to [3+3] dimerized complexes via the coupling of a putative titanium aza-allyl intermediate. figshare.comacs.org Hydrolysis of these complexes yields substituted piperazine derivatives. figshare.comacs.org

DFT calculations have shed light on the mechanism, suggesting that the reaction proceeds through an intramolecular deprotonation of a methylene (B1212753) group by a dimethylamide anion, forming a titanium aza-allyl complex. acs.org This intermediate then undergoes a stepwise [3+2] cycloaddition followed by ring expansion to form the dimerized product. figshare.comacs.org Another example is the titanium-mediated reductive cross-coupling of imines with terminal alkynes, which proceeds through an azatitanacyclopentene intermediate to stereodefined allylic amines. nih.gov

| Metal | Key Intermediate | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Pd(IV) complex | C-H Activation, Cross-Coupling | Functionalized N-heterocycles | researchgate.netku.edu |

| Titanium (Ti) | Ti aza-allyl complex | [3+3] Dimerization | Substituted piperazines | figshare.comacs.org |

| Titanium (Ti) | Azatitanacyclopentene | Reductive Cross-Coupling | Stereodefined allylic amines | nih.gov |

Electron transfer processes and radical intermediates are increasingly recognized as key components in the reactivity of nitrogen heterocycles. Photoredox catalysis, in particular, has emerged as a powerful tool for the functionalization of piperazines via radical pathways. mdpi.com

Mechanisms often involve a single electron transfer (SET) from the piperazine nitrogen to an excited photocatalyst, generating an amine radical cation. mdpi.com Subsequent deprotonation at the α-carbon produces an α-amino radical, which can then engage in various coupling reactions, such as arylation, vinylation, and alkylation. mdpi.com For example, the photoredox-catalyzed α-C–H heteroarylation of piperazines proceeds via the formation of an α-aminyl radical, which then undergoes homolytic aromatic substitution. mdpi.com

Visible-light-mediated reactions have also been developed for the synthesis of piperazines. nih.gov One such method involves the intramolecular photostimulated electron transfer in aluminum azomethine ylides, generating a diradical intermediate that undergoes a [3+3] cycloaddition. nih.gov Furthermore, manganese(III) acetate (B1210297) has been used to mediate oxidative radical cyclization reactions of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds to synthesize novel piperazine-containing dihydrofurans. nih.gov

The metabolism of piperidine drugs by cytochrome P450 enzymes provides another example of radical pathways, where ring contraction is initiated by N-H bond activation through a hydrogen atom transfer (HAT) mechanism, leading to an N-centered radical. rsc.org

The stereochemical configuration of piperazines is crucial for their biological activity, and methods for stereoselective epimerization are of significant interest. A visible light-mediated, diastereoselective epimerization of morpholines and piperazines has been developed to convert more synthetically accessible but less stable stereoisomers into their more stable counterparts. nih.govnih.govacs.org

The mechanism for this epimerization is complex and depends on the substrate. For morpholines and some piperidines, the reaction proceeds via a reversible hydrogen atom transfer (HAT) mediated by a thiyl radical. nih.govnih.govescholarship.org However, for N,N'-dialkyl piperazines, a thiol-free set of conditions was developed, and mechanistic studies support a previously unrecognized radical chain HAT mechanism that is initiated by the photocatalytic oxidation of the piperazine to an amine radical cation. nih.govnih.govacs.orgdigitellinc.com The observed diastereomeric ratios correlate well with the relative thermodynamic stabilities of the isomers as determined by DFT calculations. nih.gov

| Substrate Type | Proposed Mechanism | Key Features | Reference |

|---|---|---|---|

| Morpholines/Piperidines | Thiyl radical-mediated HAT | Reversible hydrogen atom transfer | nih.govescholarship.org |

| N,N'-Dialkyl piperazines | Radical chain HAT | Thiol-free, initiated by photocatalytic oxidation | nih.govnih.govacs.org |

Charge-Transfer Complex Formation and Characterization

Piperazine derivatives, being electron-rich due to the presence of nitrogen atoms, can act as electron donors to form charge-transfer (CT) complexes with various electron acceptors. These complexes exhibit new absorption bands in the electronic spectrum, which can be used for their characterization and quantification. mdpi.comrsc.org

Studies have been conducted on the formation of CT complexes between piperazine derivatives and σ-acceptors like iodine, as well as π-acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and chloranil. mdpi.comrsc.orghbku.edu.qaresearchgate.netusu.edu The formation of these complexes is often accompanied by a distinct color change. mdpi.com

The stoichiometry of the CT complexes can vary. For example, 1-(2-aminoethyl)piperazine (AEPIP) forms complexes with the formulas [(AEPIP)I]+ I5-, [(AEPIP)(DDQ)2], and [(AEPIP)(TCNQ)2]. hbku.edu.qaresearchgate.net The formation constant (KCT), molar extinction coefficient (εCT), and free energy change (ΔG°) of these complexes can be determined spectrophotometrically. hbku.edu.qa The interaction is a result of electron transfer from the highest occupied molecular orbital (HOMO) of the piperazine donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. usu.edu

These CT complexes are not only of theoretical interest but also have practical applications, such as in the spectrophotometric determination of pharmaceutical piperazine derivatives. mdpi.com

Advanced Spectroscopic and Structural Elucidation of S 1,3 Dimethyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (S)-1,3-Dimethyl-piperazin-2-one, NMR analysis is complicated by the molecule's dynamic nature, which includes ring inversion and restricted rotation around the amide C-N bond, leading to the potential for multiple conformers to be present in solution. rsc.orgrsc.org

High-Resolution ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The presence of the chiral center at C3 renders the two protons on C5 and the two protons on C6 diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals, likely as complex multiplets due to geminal and vicinal coupling. The methyl group at the chiral C3 position (3-CH₃) would appear as a doublet, coupled to the methine proton (H3). The N-methyl group (1-CH₃) would be a singlet. The methine proton at C3 would likely be a multiplet due to coupling with the adjacent methyl group and the C5 protons.

Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm. These are estimated values based on typical ranges for similar functional groups and may vary with solvent and temperature.

¹H NMR| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| 1-CH₃ | ~2.9 | Singlet |

| 3-H | ~3.2 | Quartet |

| 3-CH₃ | ~1.2 | Doublet |

| 5-Hₐ, 5-Hₑ | ~3.0 - 3.5 | Multiplet |

¹³C NMR

| Carbon | Predicted δ (ppm) |

|---|---|

| C2 (C=O) | ~170 |

| C3 | ~55-60 |

| C5 | ~45-50 |

| C6 | ~48-53 |

| 1-CH₃ | ~35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the coupling between the methine proton (H3) and the 3-CH₃ protons, as well as couplings between H3 and the diastereotopic protons on C5. It would also show the coupling between the protons on C5 and C6, confirming the ring structure. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the singlet at ~2.9 ppm to the 1-CH₃ carbon and the doublet at ~1.2 ppm to the 3-CH₃ carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. jcsp.org.pk Expected key correlations would include:

The 1-CH₃ protons to the carbonyl carbon (C2) and the C6 carbon.

The 3-CH₃ protons to the C3 carbon and the C2 carbonyl carbon.

The H3 proton to the C2, C5, and 3-CH₃ carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing information about the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could be observed between the axial protons on C3, C5, and C6 in a chair-like conformation. Correlations between one of the methyl groups and specific ring protons would help to define their relative orientation (axial vs. equatorial).

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration. Other characteristic bands would include C-H stretching from the methyl and methylene (B1212753) groups, and C-N stretching vibrations.

Raman Spectroscopy: Similar to IR, the Raman spectrum would show vibrations for the key functional groups. Raman spectroscopy is particularly useful for studying the conformational preferences of ring systems in different states (solid, liquid). For the parent piperazine (B1678402) molecule, Raman studies have been used to distinguish between chair and boat conformations. chemicalbook.com A similar analysis for this compound could provide insight into its conformational equilibrium.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Amide) | Stretch | 1650 - 1680 | Strong (IR) |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C-N | Stretch | 1100 - 1300 | Medium |

Mass Spectrometry (MS, HRMS, MALDI-TOF MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for 1,3-Dimethyl-piperazin-2-one is C₆H₁₂N₂O, giving it a monoisotopic molecular weight of 128.09496 g/mol .

MS and HRMS: High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). Standard electron ionization (EI) mass spectrometry would produce a molecular ion peak at m/z 128, and its fragmentation pattern would provide structural clues. The fragmentation of cyclic amides and amines is typically initiated by cleavage alpha to the nitrogen atoms.

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-cleavage: Loss of a methyl radical from the C3 position to form a stable acylium ion.

Ring Cleavage: Fragmentation of the piperazine ring is common. A characteristic cleavage could occur between C5-C6 and N4-C3, or through the loss of a neutral CO molecule from the molecular ion.

McLafferty-type rearrangement is not possible as there are no gamma-hydrogens relative to the carbonyl group.

Predicted Major Mass Fragments

| m/z | Possible Fragment Ion | Origin |

|---|---|---|

| 128 | [C₆H₁₂N₂O]⁺˙ | Molecular Ion |

| 113 | [M - CH₃]⁺ | Loss of methyl radical from C3 |

| 99 | [M - C₂H₅]⁺ or [M - NCH₃]⁺ | Ring fragmentation |

| 84 | [C₄H₈N₂]⁺˙ | Loss of ketene (B1206846) (CH₂=C=O) |

| 70 | [C₄H₈N]⁺ | Cleavage product [CH₃-N=CH-CH=CH₂]⁺ |

| 57 | [C₃H₇N]⁺ or [C₂H₅CO]⁺ | Various cleavage pathways |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Circularly Polarized Luminescence)

UV-Vis Spectroscopy: As a saturated aliphatic amide, this compound is not expected to have strong absorptions in the near-UV and visible regions. It would likely exhibit a weak n→π* transition associated with the amide carbonyl group around 210-230 nm and be largely transparent at wavelengths longer than 250 nm.

Fluorescence Spectroscopy: Simple aliphatic amides like this compound are generally not fluorescent. The absorbed energy is typically dissipated through non-radiative pathways, so significant emission is not expected.

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL): As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light. chemicalbook.comsigmaaldrich.com It is therefore expected to be active in Circular Dichroism (CD) spectroscopy. The CD spectrum would show a characteristic Cotton effect (positive or negative peak) in the region of the amide n→π* transition (~210-230 nm). The sign and magnitude of this effect are directly related to its absolute (S)-configuration. While experimental data is not available, CD spectroscopy would be the primary technique to confirm the enantiomeric identity of the sample. Circularly Polarized Luminescence (CPL) would not be applicable as the molecule is not expected to be luminescent.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and conformational details. To date, a crystal structure for this compound has not been deposited in the public Cambridge Structural Database (CSD).

However, based on the crystal structures of related piperazine derivatives, such as 1,4-dimethylpiperazine-2,3-dione, certain structural features can be predicted. iucr.orgnih.gov The six-membered piperazinone ring would likely adopt a non-planar conformation, most probably a chair or a twist-boat/skew-boat conformation, to minimize steric strain. The planarity around the amide nitrogen (N1) would be influenced by the degree of delocalization of its lone pair into the carbonyl group. The substituents (the two methyl groups) would occupy specific axial or equatorial positions depending on the most stable ring conformation. A full X-ray diffraction analysis would be required to determine these parameters definitively for the solid state.

Determination of Molecular and Crystal Structures

The definitive determination of the three-dimensional molecular and crystal structures of this compound is achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the intensities and positions of the diffracted beams, the electron density map of the asymmetric unit in the crystal lattice can be calculated, leading to the elucidation of the molecular structure.

For piperazine derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. iucr.orgnih.gov In the case of this compound, the presence of a carbonyl group (C=O) at the 2-position introduces a planar sp²-hybridized carbon, which would likely distort the ring from a perfect chair conformation into a twisted-chair or screw-chair conformation. The (S)-configuration at the chiral center C3, along with the orientation of the methyl groups at the C3 and N1 positions (axial vs. equatorial), would be unambiguously confirmed by this method.

The crystal structure analysis also reveals how individual molecules pack together in the crystal lattice, stabilized by various intermolecular forces. The crystallographic data obtained would be summarized in a standard format, as illustrated in the hypothetical table below based on typical findings for related heterocyclic compounds.

Table 1: Illustrative Crystallographic Data for a Piperazinone Derivative

| Parameter | Example Value |

| Chemical Formula | C₆H₁₂N₂O |

| Formula Weight | 128.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.543(2) |

| b (Å) | 8.123(3) |

| c (Å) | 7.011(2) |

| α (°) | 90 |

| β (°) | 105.21(3) |

| γ (°) | 90 |

| Volume (ų) | 359.8(2) |

| Z (molecules/unit cell) | 2 |

| Density (calculated) (g/cm³) | 1.182 |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to investigate and visualize intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.gov It maps the electron distribution of a molecule in a crystal, allowing for the quantification of different types of intermolecular contacts.

The Hirshfeld surface is generated for a molecule, and the distances from the surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ) are calculated. These are combined into a normalized contact distance (dₙₒᵣₘ), which is color-coded onto the surface to highlight regions of close contact. Red spots indicate close contacts (strong interactions like hydrogen bonds), while blue regions represent weaker or longer-range contacts.

Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | 55.5 | Represents the most significant contribution, typical for organic molecules rich in hydrogen atoms. |

| O···H / H···O | 35.2 | Highlights the presence of C-H···O hydrogen bonds and other close oxygen-hydrogen contacts. |

| C···H / H···C | 8.5 | Indicates weaker interactions involving carbon atoms. |

| Other | 0.8 | Includes minor contributions from other atom-atom contacts (e.g., C···C, N···H). |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization, particularly using cyclic voltammetry (CV), provides insights into the redox properties of a molecule, i.e., its propensity to be oxidized or reduced. dtu.dkscispace.com The experiment involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current.

A typical CV setup consists of a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in an electrolyte solution containing the compound of interest. researchgate.net The resulting plot of current versus potential is called a cyclic voltammogram. The presence of peaks indicates redox events. An anodic peak corresponds to an oxidation process, while a cathodic peak signifies reduction.

For this compound, the tertiary amine nitrogen atoms are potential sites for oxidation at sufficiently positive potentials. The amide functional group is generally electrochemically stable and less likely to participate in redox processes under typical CV conditions. A CV experiment would determine the oxidation potential of the molecule and whether the process is reversible or irreversible. bham.ac.uk By varying the scan rate, information about the kinetics of the electron transfer process and whether it is diffusion-controlled or adsorption-controlled can be obtained. bham.ac.uk

Table 3: Hypothetical Data from a Cyclic Voltammetry Scan Rate Study

| Scan Rate (mV/s) | Anodic Peak Potential (Eₚₐ) (V) | Anodic Peak Current (Iₚₐ) (µA) |

| 50 | 1.15 | 8.5 |

| 100 | 1.18 | 12.0 |

| 150 | 1.20 | 14.7 |

| 200 | 1.22 | 17.0 |

| 250 | 1.25 | 19.0 |

This illustrative data shows the peak potential shifting to more positive values and the peak current increasing with the scan rate, characteristic of an irreversible, diffusion-controlled oxidation process.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., Circular Dichroism, Optical Rotatory Dispersion)

For a chiral molecule such as this compound, chiroptical spectroscopic methods are indispensable for confirming its absolute configuration and enantiomeric purity. mdpi.com These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. libretexts.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. wikipedia.org An optically active molecule will produce a characteristic CD spectrum with positive and/or negative peaks, known as Cotton effects. researchgate.net The CD spectrum is a unique fingerprint for a specific enantiomer; its mirror-image enantiomer will produce an exact mirror-image spectrum. The absolute configuration, (S) in this case, can be definitively assigned by comparing the experimentally measured CD spectrum with a theoretical spectrum generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov A strong correlation between the experimental and the calculated spectrum for the (S)-isomer confirms the assignment. nih.gov The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. mdpi.com

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.inwikipedia.org An ORD curve plots specific rotation [α] against wavelength. For wavelengths far from an absorption band, this results in a "plain curve." However, in the region of an absorption band, the curve becomes anomalous, showing a distinct peak and trough, which is also known as a Cotton effect. slideshare.net The shape and sign of the ORD curve are characteristic of the enantiomer and are related to the CD spectrum through the Kronig-Kramers relations. wikipedia.org Together, CD and ORD provide a comprehensive chiroptical profile to verify the identity and stereochemical integrity of this compound.

Computational and Theoretical Studies of S 1,3 Dimethyl Piperazin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For (S)-1,3-Dimethyl-piperazin-2-one, DFT calculations offer a detailed picture of its geometry, electronic properties, and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Piperazin-2-one (B30754) Ring System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=O | 1.23 | - | - |

| C2-N1 | 1.36 | - | - |

| N1-C6 | 1.46 | - | - |

| C5-C6 | 1.53 | - | - |

| C3-C5 | 1.53 | - | - |

| N4-C3 | 1.47 | - | - |

| C2-N1-C6 | - | 120.5 | - |

| N1-C2-N4 | - | 115.8 | - |

| C6-N1-C2-N4 | - | - | 15.2 |

| C2-N4-C3-C5 | - | - | -55.8 |

Note: This table is illustrative and based on general parameters for piperazinone rings. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. bookpi.org

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the nitrogen atoms and the carbonyl oxygen, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the electrophilic centers of the molecule, such as the carbonyl carbon, which is susceptible to nucleophilic attack. DFT calculations on related N-substituted piperazines have demonstrated this principle. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Piperazinones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Piperazin-2-one | -6.5 | 1.2 | 7.7 |

| 1-Methylpiperazin-2-one | -6.3 | 1.3 | 7.6 |

| 3-Methylpiperazin-2-one | -6.4 | 1.2 | 7.6 |

| This compound (Predicted) | -6.2 | 1.3 | 7.5 |

Note: These are hypothetical values for illustrative purposes. The trend suggests that methyl substitution slightly raises the HOMO energy and decreases the energy gap, indicating a slight increase in reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are rich or poor in electrons. For this compound, the MEP surface would show negative potential (typically colored red) around the carbonyl oxygen and, to a lesser extent, the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic interaction. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton if present, and the methyl protons.

Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges on each atom. This provides a quantitative measure of the charge distribution and can be used to understand intermolecular interactions. bookpi.org

Conformational Analysis and Energetic Profiles

The piperazin-2-one ring is not planar and can adopt several conformations. The most common are the chair, boat, and twist-boat conformations. For this compound, the presence of two methyl substituents significantly influences the conformational preference.

A detailed conformational analysis involves calculating the relative energies of all possible conformers to determine the most stable ones and the energy barriers for interconversion. The methyl group at C3 can be in either an axial or an equatorial position. Generally, for substituted cyclohexanes, the equatorial position is favored to minimize steric hindrance (1,3-diaxial interactions). A similar preference is expected for the piperazin-2-one ring. nih.gov However, studies on some 2-substituted piperazines have shown a preference for the axial conformation, which can be influenced by intramolecular hydrogen bonding or specific electronic effects. nih.gov

For this compound, the relative orientation of the two methyl groups (cis or trans with respect to the ring) would also be a key factor in determining the most stable conformation. Computational studies can map the potential energy surface of the molecule as a function of key dihedral angles to identify the global and local energy minima, which correspond to the stable conformers.

Table 3: Illustrative Relative Energies of Conformers for a Dimethyl-Substituted Heterocycle

| Conformer | C3-Methyl Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair 1 | Equatorial | 0.00 | 75 |

| Chair 2 | Axial | 1.8 | 5 |

| Twist-Boat 1 | - | 5.5 | <1 |

| Twist-Boat 2 | - | 6.0 | <1 |

Note: This table is illustrative, based on principles of conformational analysis. The actual values would depend on the specific interactions within this compound.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. For the synthesis of this compound, theoretical studies can be employed to investigate the reaction pathways, identify intermediates, and calculate the activation energies of transition states. This information is crucial for optimizing reaction conditions and understanding the stereochemical outcome.

For instance, in a potential synthesis involving the cyclization of a diamine precursor, DFT calculations can model the reaction coordinate. This involves identifying the transition state structure for the ring-closing step. The calculated activation energy provides an estimate of the reaction rate. Furthermore, if the reaction is stereoselective, computational analysis can explain why one enantiomer or diastereomer is formed preferentially by comparing the energies of the different diastereomeric transition states. Computational studies on the degradation of piperazine (B1678402) have highlighted the complexity of its reaction pathways, which can be elucidated through such theoretical analyses. acs.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time. An MD simulation of this compound in a solvent, such as water, would provide insights into its conformational flexibility, solvation structure, and interactions with the surrounding solvent molecules. nih.govresearchgate.net

In an MD simulation, the motion of every atom is calculated over a series of small time steps, governed by a force field that describes the inter- and intramolecular forces. This allows for the observation of conformational changes, such as ring puckering and methyl group rotations, in real-time. The simulation can also reveal the structure of the solvation shell around the molecule, identifying which parts of the molecule are more strongly hydrated. This is particularly important for understanding its solubility and how it interacts with other molecules in a biological environment.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical calculations serve as a powerful tool for predicting the reactivity and interaction mechanisms of molecules. For this compound, while specific experimental and computational studies are not extensively detailed in publicly available literature, the principles of computational chemistry allow for the prediction of its behavior through the analysis of various quantum chemical descriptors. These descriptors, derived from the electronic structure of the molecule, provide insight into its stability, reactivity, and potential interaction sites.

Theoretical investigations, typically employing Density Functional Theory (DFT), are used to determine the molecule's properties. researchgate.netorientjchem.org DFT methods are well-established for calculating the electronic structure and have been successfully applied to various piperazine and piperidinone derivatives to understand their chemical behavior. orientjchem.orgresearchgate.net

Key quantum chemical descriptors that are crucial for predicting the reactivity and interaction patterns include Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP), and global reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. orientjchem.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized on the regions with higher electron density, such as the nitrogen atoms, making them potential sites for electrophilic attack. Conversely, the LUMO would be distributed over areas that can accept electrons, likely involving the carbonyl group. Analysis of these orbitals helps in understanding the molecule's behavior in pericyclic reactions and its interactions with receptor binding sites. researchgate.net

Table 1: Conceptual Data Table for Frontier Molecular Orbital Analysis

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; related to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; related to electron affinity. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for visualizing the charge distribution on the molecule's surface. It helps in identifying the regions that are rich or poor in electrons, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net The MEP map illustrates regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the oxygen atom of the carbonyl group is expected to be a site of strong negative electrostatic potential, making it a primary center for hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly those on the methyl groups and the piperazine ring, would exhibit positive potential. researchgate.net This information is vital for understanding non-covalent interactions, which are fundamental in drug-receptor binding. rsc.org

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a more quantitative measure of the molecule's stability and reactivity profile.

Table 2: Key Global Reactivity Descriptors Derived from Conceptual DFT Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

These descriptors, when calculated, would provide a comprehensive understanding of the chemical nature of this compound. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. researchgate.net This information is invaluable for designing synthesis reactions and for predicting the types of interactions it may have in a biological system.

Applications in Advanced Organic Synthesis and Materials Science

As Chiral Building Blocks and Scaffolds in the Synthesis of Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated as a unit into a larger, more complex molecule, transferring their stereochemical information to the final product. The piperazin-2-one (B30754) motif is considered a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and small-molecule drugs. dicp.ac.cnmdpi.com The rigid cyclic structure of (S)-1,3-Dimethyl-piperazin-2-one serves as an excellent three-dimensional framework, or scaffold, upon which other chemical functionalities can be built with precise spatial orientation.

The utility of such scaffolds is paramount in drug discovery, where the specific 3D arrangement of pharmacophores is critical for biological activity. mdpi.comresearchgate.net While many piperazine-based drugs are substituted only at the nitrogen atoms, functionalization at the carbon atoms of the ring, as seen in this compound, provides an opportunity to explore a much wider chemical space. mdpi.com This compound can be used as a starting material for the synthesis of peptidomimetics, where the piperazinone core replaces a dipeptide unit to induce specific secondary structures like β-turns. electronicsandbooks.com The methyl groups at the N1 and C3 positions provide steric and electronic influence that can be exploited to fine-tune the conformational properties and biological interactions of the target molecule. For instance, the synthesis of novel chiral piperazines has been achieved through multi-step sequences where the core heterocycle is constructed and elaborated upon, demonstrating the feasibility of using such structures as foundational building blocks. clockss.org

Role as Chiral Auxiliaries in Asymmetric Reactions

A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. youtube.com After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com This strategy is a powerful and reliable method for synthesizing enantiomerically pure compounds. researchgate.netrsc.org

This compound is well-suited to function as a chiral auxiliary. A substrate, such as a carboxylic acid, can be attached to the N4-nitrogen via an amide bond. The resulting molecule is now under the influence of the chiral center at C3. The steric hindrance provided by the methyl groups at C3 and N1 creates a highly defined chiral environment around the attached substrate.

For example, in an asymmetric alkylation reaction, the enolate of the N-acylated piperazinone would be formed. The facial bias created by the auxiliary's structure would shield one face of the enolate, forcing an incoming electrophile to approach from the less hindered side. This process would lead to the formation of a new stereocenter in the substrate with high diastereoselectivity. Subsequent cleavage of the amide bond would release the enantiomerically enriched product and recover the this compound auxiliary. This approach is analogous to the well-established use of Evans oxazolidinones and other auxiliaries in asymmetric synthesis. rsc.orgillinoisstate.edu

| Auxiliary Type | Substrate | Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Oxadiazinone | N-cinnamoyl-oxadiazinone | MeMgBr, CuBr-DMS | β-methylated conjugate addition product | >3:1 | illinoisstate.edu |

| Ephedra-based Oxadiazinone | N-acyl derivative | Aldehyde (Aldol Reaction) | β-hydroxy aldol (B89426) product | 95:5 | illinoisstate.edu |

In Ligand Design for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov The design of these ligands often focuses on creating a well-defined chiral pocket around a metal center to control the enantioselectivity of a reaction. chimia.ch Piperazine (B1678402) derivatives can serve as effective ligand scaffolds due to the coordinating ability of their nitrogen atoms. nih.gov

This compound can be envisioned as a precursor to C1-symmetric ligands. By introducing another coordinating group, such as a phosphine (B1218219) or an oxazoline, onto the N4-position, it can be converted into a bidentate P,N or N,N ligand. Such unsymmetrical P,N-ligands have proven to be highly successful in a variety of metal-catalyzed reactions, in some cases outperforming traditional C2-symmetric ligands. nih.govnih.gov

When such a ligand, derived from this compound, coordinates to a transition metal (e.g., Palladium, Rhodium, Iridium), the stereocenter at C3, influenced by the N1-methyl group, would dictate the conformation of the chelate ring. This creates a rigid and predictable chiral environment that can effectively discriminate between the two prochiral faces of a substrate, leading to high enantioselectivity in reactions like asymmetric hydrogenation, allylic substitution, or Heck reactions. scispace.comsemanticscholar.org

Contribution to the Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. mdpi.com The development of efficient synthetic routes to these structures is a central goal of organic chemistry. frontiersin.org Piperazin-2-ones serve as versatile intermediates that can be transformed into a variety of other heterocyclic systems. medchemexpress.comresearchgate.net

This compound can be a valuable starting point for generating other chiral nitrogen heterocycles. A straightforward transformation is the reduction of the amide carbonyl group (e.g., using LiAlH₄ or other reducing agents), which would yield the corresponding (2S)-1,3-dimethylpiperazine, a chiral diamine, without loss of optical purity. dicp.ac.cn This resulting chiral diamine is itself a valuable building block for further synthetic elaborations. Furthermore, the piperazinone ring can undergo ring-opening or ring-expansion reactions, or participate in palladium-catalyzed cyclization reactions with other components to build more complex, fused, or spirocyclic heterocyclic architectures. acs.org The presence of defined stereochemistry in the starting material allows for the stereocontrolled synthesis of these more complex targets.

Utilization in Stereoselective Organic Transformations

The inherent chirality of this compound can be leveraged to control the stereochemical outcome of reactions occurring elsewhere on the molecule or in reactions with other molecules. This extends beyond its role as a classical chiral auxiliary to any transformation where its stereocenters dictate the formation of new ones.

One key transformation is the stereoselective functionalization of the piperazine ring itself. For example, modern methods involving visible-light-mediated photocatalysis can be used for the epimerization of substituted piperazines, allowing for the conversion of a less stable diastereomer into a more stable one. nih.gov If an additional substituent were introduced onto the this compound backbone, such methods could potentially be used to control the relative stereochemistry between the new and existing stereocenters. Biocatalytic methods, using enzymes like transaminases, have also been employed for the synthesis of optically active piperazinones with excellent enantioselectivities. researchgate.net

| Biocatalyst (Transaminase) | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| ArRmut11 | N-(2-oxopropyl) amino acid ester | (R) | 84% | >99% | researchgate.net |

| ATA-237 | N-(2-oxopropyl) amino acid ester | (S) | 84% | >99% | researchgate.net |

Potential in Functional Materials Chemistry

The applications of chiral organic molecules are increasingly extending into materials science, where properties like chiroptical response, molecular recognition, and self-assembly are desired.